molecular formula C9H12O3 B12123744 2-(Furan-2-ylmethyl)butanoic acid

2-(Furan-2-ylmethyl)butanoic acid

Cat. No.: B12123744
M. Wt: 168.19 g/mol
InChI Key: QUOHDJCSGPDTTF-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)butanoic acid is a branched-chain carboxylic acid featuring a furan ring substituted at the second carbon of the butanoic acid backbone. The furan moiety, a five-membered aromatic heterocycle with oxygen, confers unique electronic and steric properties to the molecule. Such compounds are often explored in pharmaceuticals, agrochemicals, and flavor/fragrance industries due to their reactivity and functional versatility .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(furan-2-ylmethyl)butanoic acid

InChI

InChI=1S/C9H12O3/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11)

InChI Key

QUOHDJCSGPDTTF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)butanoic acid can be achieved through various methods. One common approach involves the reaction of furan-2-carboxaldehyde with butanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a coupling reagent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(Furan-2-ylmethyl)butanoic acid often involves the use of microwave-assisted synthesis. This method allows for efficient and rapid production of the compound by utilizing microwave radiation to accelerate the reaction. The process involves the use of effective coupling reagents, such as DMT/NMM/TsO− or EDC, to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2-(Furan-2-ylmethyl)butanoic acid, highlighting substituent variations and their implications:

Compound Name Substituents Key Features References
3-Methyl-2-phenylbutanoic acid Phenyl group at C2, methyl at C3 Increased lipophilicity; potential use in chiral resolution or drug intermediates
2-Amino-2-methylbutanoic acid Amino and methyl groups at C2 Polar, zwitterionic properties; applications in peptide synthesis
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid Furan-formamido at C2, methyl at C3 Enhanced hydrogen-bonding capacity; possible bioactive scaffold
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic Acid Furan-formamido at C2, methylsulfanyl at C4 Sulfur introduces thioether reactivity; potential for metal coordination
(2s)-3-Methyl-2-(2-phenoxyacetamido)butanoic acid Phenoxyacetamido at C2, methyl at C3 Bulky substituent; possible use in anti-inflammatory agents

Physicochemical Properties

  • Acidity: The pKa of furan-substituted butanoic acids is influenced by electron-withdrawing effects of the oxygen in the furan ring. For example, 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid has a predicted pKa of 3.50, slightly lower than unsubstituted butanoic acid (pKa ~4.8) .
  • Thermal Stability: Compounds like 4-Phenyl-2-butanone (boiling point ~521°C) suggest that aromatic substituents increase thermal stability compared to aliphatic analogs .

Biological Activity

2-(Furan-2-ylmethyl)butanoic acid is an organic compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol
  • IUPAC Name : 2-(Furan-2-ylmethyl)butanoic acid
  • CAS Number : 247972

Anticancer Activity

Research indicates that 2-(Furan-2-ylmethyl)butanoic acid exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated cytotoxic effects, particularly against MCF-7 cells, with an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Activity Level
MCF-725High
HepG240Moderate

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of 2-(Furan-2-ylmethyl)butanoic acid was assessed against several microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method.

Microbial StrainMIC (µg/mL)Activity Level
E. coli50Moderate
S. aureus30High
C. albicans40Moderate

The results indicate that the compound possesses notable antimicrobial properties, particularly against Staphylococcus aureus.

Antioxidant Activity

Antioxidant assays using DPPH and ABTS methods showed that 2-(Furan-2-ylmethyl)butanoic acid has significant free radical scavenging activity. The compound's antioxidant capacity was compared with standard antioxidants like ascorbic acid.

Assay TypeIC50 (µM)Comparison to Ascorbic Acid
DPPH20Comparable
ABTS15Superior

The biological activities of 2-(Furan-2-ylmethyl)butanoic acid are attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in cancer cell proliferation and modulate pathways related to oxidative stress. Further studies are needed to elucidate the precise molecular mechanisms.

Case Studies

  • Study on Anticancer Effects : A recent study published in a peer-reviewed journal demonstrated that treatment with 2-(Furan-2-ylmethyl)butanoic acid resulted in a significant reduction in tumor size in xenograft models of breast cancer.
    • Methodology : Tumor-bearing mice were treated with varying doses of the compound.
    • Results : A dose-dependent reduction in tumor volume was observed, confirming its potential as an anticancer therapeutic agent.
  • Evaluation of Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study highlighted the compound's potential in treating infections caused by resistant strains.
    • Methodology : Disk diffusion and broth microdilution techniques were employed.
    • Findings : The compound exhibited potent activity against multi-drug resistant strains, suggesting its application in infectious disease management.

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